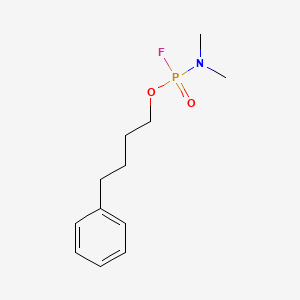![molecular formula C14H20 B14416851 Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)- CAS No. 85711-17-7](/img/structure/B14416851.png)
Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-: is an organic compound with the molecular formula C13H18 . It is a derivative of benzene, featuring two substituents: a 1-methyl-2-propenyl group and a 2-methylpropyl group. This compound is part of a broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)- typically involves the alkylation of benzene. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as catalytic hydrogenation or dehydrogenation processes. These methods are designed to maximize yield and purity while minimizing by-products and waste. The use of high-pressure reactors and specialized catalysts can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming phenolic derivatives or quinones.
Reduction: Reduction reactions may convert the double bonds in the propenyl group to single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenolic compounds or quinones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. The specific effects depend on the context and the concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (1-methylpropyl)-: Similar structure but lacks the propenyl group.
Benzene, (2-methylpropyl)-: Similar but with different positioning of the substituents.
Benzene, (1-ethyl-2-methylpropyl)-: Contains an ethyl group instead of a propenyl group.
Uniqueness
The unique combination of the 1-methyl-2-propenyl and 2-methylpropyl groups in Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)- imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
85711-17-7 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
1-[(2S)-but-3-en-2-yl]-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C14H20/c1-5-12(4)14-8-6-13(7-9-14)10-11(2)3/h5-9,11-12H,1,10H2,2-4H3/t12-/m0/s1 |
Clave InChI |
BTQVSJCZKMLBFC-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](C=C)C1=CC=C(C=C1)CC(C)C |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)
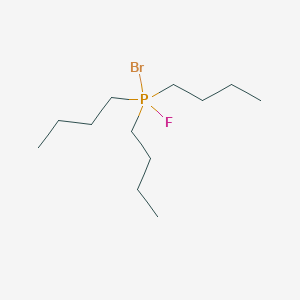

![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)
![4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)](/img/structure/B14416795.png)
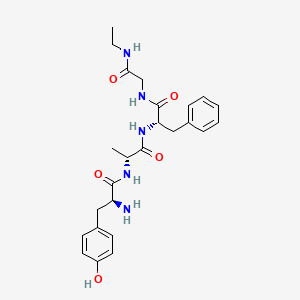
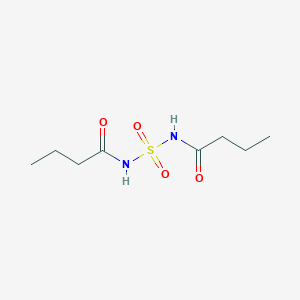

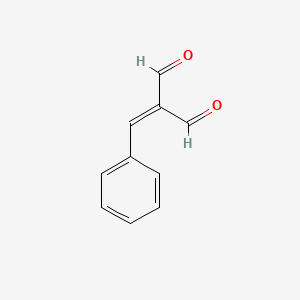

![1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol](/img/structure/B14416833.png)
